O-Propyl thiophen-2-ylcarbamothioate
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Overview
Description
O-Propyl thiophen-2-ylcarbamothioate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl thiophen-2-ylcarbamothioate typically involves the reaction of thiophene derivatives with carbamothioate compounds. One common method is the condensation reaction between thiophene-2-carboxylic acid and propyl isothiocyanate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and time .
Chemical Reactions Analysis
Types of Reactions
O-Propyl thiophen-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
O-Propyl thiophen-2-ylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of O-Propyl thiophen-2-ylcarbamothioate involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors. For example, it can inhibit the activity of certain kinases and modulate the expression of genes involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
2-Propylthiophene: Similar in structure but lacks the carbamothioate group.
Thiophene-2-carboxylic acid: A precursor in the synthesis of O-Propyl thiophen-2-ylcarbamothioate.
Propyl isothiocyanate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of the thiophene ring and the carbamothioate group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61528-56-1 |
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Molecular Formula |
C8H11NOS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
O-propyl N-thiophen-2-ylcarbamothioate |
InChI |
InChI=1S/C8H11NOS2/c1-2-5-10-8(11)9-7-4-3-6-12-7/h3-4,6H,2,5H2,1H3,(H,9,11) |
InChI Key |
AIPSMDBGWXRUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=S)NC1=CC=CS1 |
Origin of Product |
United States |
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